Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is known for its unique structure and metal-binding properties, making it a valuable tool in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride typically involves the reaction of meso-tetra(n-methyl-4-pyridyl) porphine with a copper salt, such as copper chloride. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete metalation of the porphyrin ring .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its metal center.
Reduction: It can also undergo reduction reactions, where the copper center is reduced.
Substitution: The compound can participate in substitution reactions, where ligands around the copper center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized porphyrin derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride involves its ability to bind to metal ions and participate in redox reactions. The copper center can undergo oxidation and reduction, facilitating various chemical transformations. In biological systems, the compound can mimic the behavior of natural heme groups, interacting with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Fe(iii) meso-tetra(n-methyl-4-pyridyl) porphine pentachloride
- Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
- Pd(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
Uniqueness
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is unique due to its specific metal center, which imparts distinct redox properties and reactivity. This makes it particularly useful for studying copper-containing enzymes and developing copper-based sensors and therapeutic agents .
Properties
Molecular Formula |
C44H36Cl4CuN8 |
---|---|
Molecular Weight |
882.2 g/mol |
IUPAC Name |
copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
HQBQUMQOOUMUKH-UHFFFAOYSA-J |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.